1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
Historical Development and Research Context
The historical trajectory of this compound is rooted in the century-long exploration of urea derivatives as bioactive agents. Urea’s emergence as a privileged scaffold began with suramin, the first urea-based drug approved in 1916, and expanded with milestone compounds like sorafenib, a urea-containing kinase inhibitor. The synthesis of this compound in 2007 marked a deliberate effort to hybridize urea’s hydrogen-bonding capabilities with the conformational flexibility of pyrrolidinone systems. Early structural characterization revealed its capacity to engage in dual hydrogen-bonding interactions, a feature critical for modulating kinase targets such as BRAF and p38 MAPK.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{ClN}{3}\text{O}{2} $$ |
| Molecular Weight | 309.79 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 58.7 Ų |
| Synthetic Origin | First synthesized in 2007 |
Significance in Urea-Based Pharmacological Research
The urea moiety in this compound serves as a critical pharmacophoric element, enabling precise interactions with biological targets. Urea derivatives are renowned for their ability to form hydrogen bonds with key residues in enzymatic active sites, as demonstrated by sorafenib’s binding to BRAF’s DFG-out conformation. In this compound, the urea group bridges the butyl chain and pyrrolidinone ring, creating a stereoelectronic profile conducive to penetrating hydrophobic pockets while maintaining solubility. The 4-chlorophenyl substituent enhances target affinity through van der Waals interactions, a design strategy validated in kinase inhibitor development.
Position within Pyrrolidinone-Containing Compound Classifications
Pyrrolidinones, such as the 5-oxopyrrolidin-3-yl group in this compound, are valued for their rigid yet adaptable structures, which stabilize bioactive conformations. The fusion of a pyrrolidinone ring with a urea linker creates a hybrid scaffold that balances lipophilicity and polarity, addressing challenges in blood-brain barrier penetration and metabolic stability. Comparative analyses with related compounds, such as 1-(4-chlorophenyl)pyrrolidin-2-one derivatives, highlight the unique role of the urea group in conferring dual hydrogen-bond donor-acceptor properties absent in simpler lactams.
Table 2: Structural Comparison with Related Pyrrolidinone-Urea Hybrids
| Compound | Key Structural Features | Pharmacological Target |
|---|---|---|
| Sorafenib | Diarylsulfonylurea-pyrrolidinone | BRAF, VEGFR |
| This compound | Monosubstituted urea-pyrrolidinone | Kinases (hypothesized) |
| AKOS024623478 (synonym) | Analogous urea-pyrrolidinone scaffold | Undisclosed |
Properties
IUPAC Name |
1-butyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-3-8-17-15(21)18-12-9-14(20)19(10-12)13-6-4-11(16)5-7-13/h4-7,12H,2-3,8-10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNBOUOPEIKFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of urea compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1-butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea and its analogs possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Inhibition of Viral Proteases
Another significant application lies in the inhibition of viral proteases, particularly in the context of SARS-CoV-2. Compounds similar to this compound have been engineered as inhibitors targeting the main protease (3CLpro) of the virus. These inhibitors leverage unique binding sites, indicating a pathway for antiviral drug development .
Herbicidal Properties
The structural characteristics of urea derivatives suggest potential use as herbicides. Research indicates that certain urea compounds can inhibit photosynthesis in plants, thereby acting as effective herbicides. For example, studies on similar compounds have shown that they disrupt chlorophyll synthesis, leading to plant growth inhibition . This application could be further explored for agricultural use.
Polymer Synthesis
In materials science, derivatives of ureides are often utilized in synthesizing polymers with specific properties. The incorporation of this compound into polymer matrices could enhance mechanical strength or thermal stability due to its rigid structure and functional groups. This aspect warrants further investigation into its potential as a monomer or additive in polymer chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Complexity and Functional Groups
- Target Compound: Uniquely incorporates a pyrrolidinone ring, which distinguishes it from simpler urea derivatives. This cyclic amide may enhance metabolic stability compared to linear amides .
- Chlorhexidine Urea : Features a biguanide group (two linked guanidine units) and a hexyl chain, enabling broad-spectrum antimicrobial activity via membrane disruption .
- p-Chlorophenyl Urea : A minimalistic structure lacking alkyl chains or heterocycles, limiting its binding versatility but favoring solubility in polar solvents.
Lipophilicity and Bioavailability
- Chlorhexidine urea ’s hexyl chain and biguanide groups confer even higher lipophilicity (logP ≈ 4.0), but this may reduce aqueous solubility, a common trade-off in drug design.
Hydrogen-Bonding Capacity
- The urea and pyrrolidinone groups in the target compound provide multiple hydrogen-bond donors/acceptors, favoring interactions with polar biological targets (e.g., kinases, proteases).
- Chlorhexidine urea ’s biguanide moiety offers stronger hydrogen-bonding and electrostatic interactions, explaining its potency as an antiseptic .
Research Findings and Implications
While direct pharmacological data for the target compound are scarce, structural analogs provide insights:
Pyrrolidinone-containing compounds often exhibit enhanced metabolic stability and target affinity compared to acyclic analogs due to reduced conformational flexibility.
Butyl chains balance lipophilicity and solubility, making them preferable in CNS-targeting drugs.
Biological Activity
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.86 g/mol. The compound features a butyl group, a urea linkage, and a pyrrolidine ring substituted with a chlorophenyl moiety. This structural configuration is essential for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as a negative allosteric modulator at the cannabinoid receptor type 1 (CB1), impacting pathways related to addiction and neurological disorders .
Biological Activity Studies
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the chlorophenyl group can significantly affect potency and efficacy. For instance, studies on analogs have shown that substituents at the 3-position of the phenyl ring enhance CB1 receptor activity, while those at the 4-position generally exhibit lower potency .
Table: Summary of Biological Activities
Case Studies
In a study examining the effects of various urea derivatives on cocaine-seeking behavior in rats, it was found that compounds structurally related to this compound effectively attenuated reinstatement of drug-seeking behavior. The results indicated that these compounds could modulate addictive behaviors through their action on the endocannabinoid system .
Pharmacokinetics
Pharmacokinetic evaluations have indicated that certain analogs possess excellent brain permeability, which is crucial for central nervous system (CNS) activity. For example, one study reported a brain/plasma ratio of 2.0 for a related compound, suggesting significant CNS exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea, and how can purity be optimized during synthesis?
- Methodological Answer : A stepwise approach combining nucleophilic substitution and urea-forming reactions is commonly employed. To optimize purity, use statistical Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometric ratios). Fractional factorial designs can minimize experimental runs while maximizing yield and purity . Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is recommended. Monitor purity via HPLC with UV detection (λ = 220–280 nm) and confirm structural integrity via H/C NMR.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR (in DMSO-d6 or CDCl3) to confirm urea NH protons (δ 5.5–6.5 ppm) and aromatic/alkyl regions. C NMR resolves carbonyl (C=O, ~155–160 ppm) and pyrrolidinone signals. IR spectroscopy identifies urea C=O stretches (~1640–1680 cm) and N-H bends (~1500 cm).
- Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How can computational methods enhance the prediction of this compound’s reactivity or biological interactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states for derivatization. For biological interactions, molecular docking (AutoDock Vina) or MD simulations (GROMACS) can predict binding affinities to target proteins (e.g., enzymes with urea-binding pockets). Combine these with reaction path search algorithms to prioritize synthetic routes, as demonstrated in ICReDD’s feedback loop integrating computation and experimentation .
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays) and environmental conditions (pH, temperature).
- Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers in datasets. For stability contradictions, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Cross-Validation : Compare experimental results with computational predictions (e.g., COSMO-RS for solubility parameters) to identify systemic errors .
Q. How can reaction kinetics be optimized for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer : Implement continuous-flow reactors with in-line FTIR monitoring to track intermediates. Use DoE to optimize residence time and catalyst loading (e.g., Pd/C for hydrogenation steps). For regioselectivity, employ protecting groups (e.g., tert-butyloxycarbonyl for amines) during pyrrolidinone ring formation. Kinetic modeling (Arrhenius plots) identifies temperature thresholds to avoid side reactions .
Data Analysis and Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For IC/EC determination, apply four-parameter logistic models in software like GraphPad Prism. Validate with bootstrap resampling (10,000 iterations) to estimate confidence intervals. Pair this with ANOVA to compare efficacy across cell lines .
Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s supramolecular assembly?
- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) on X-ray crystallography data to quantify intermolecular interactions (e.g., C-H···O, π-π stacking). Compare with derivatives lacking the chloro-substituent. DFT-based Natural Bond Orbital (NBO) analysis quantifies electronic contributions (e.g., charge transfer from urea to aromatic rings) .
Methodological Best Practices
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardization : Pre-dissolve the compound in DMSO (stock concentration ≤10 mM) to avoid solubility artifacts.
- Controls : Include vehicle (DMSO-only) and reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays).
- Blinding : Use double-blind protocols for high-throughput screening to minimize bias.
- Data Reporting : Adhere to MIAME or ARRIVE guidelines for metadata transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
